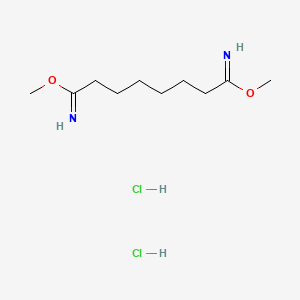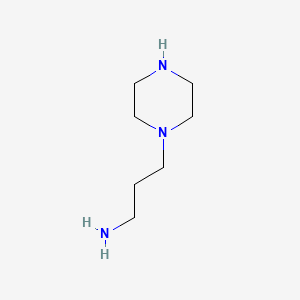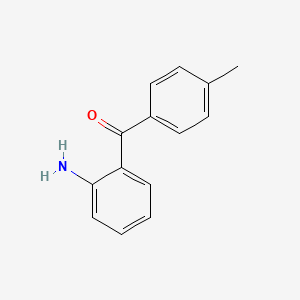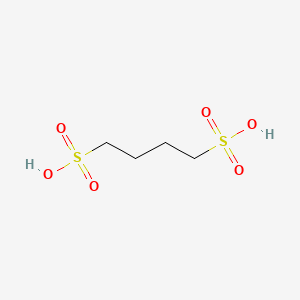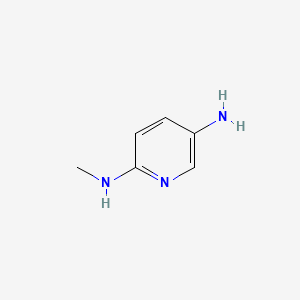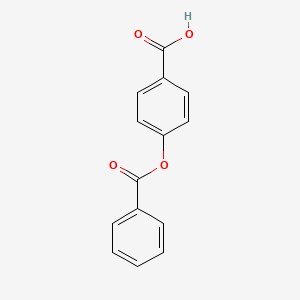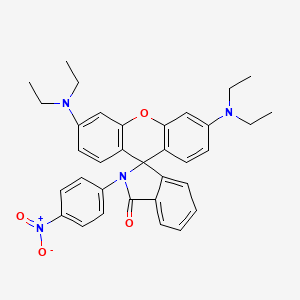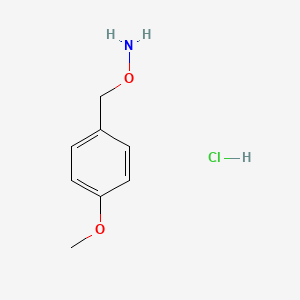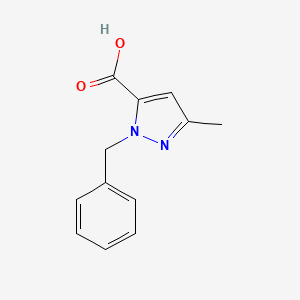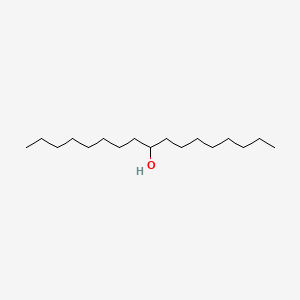
9-Heptadecanol
説明
9-Heptadecanol is a useful research compound. Its molecular formula is C17H36O and its molecular weight is 256.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymorphism Study
9-Heptadecanol, along with similar alcohols, has been studied for its polymorphism. Researchers have used X-ray powder diffraction, differential scanning calorimetry, Raman scattering, and infrared spectroscopy to study various forms of n-alkanols, including this compound. These studies are crucial in understanding the physical properties of these compounds, particularly their behavior at different temperatures and in different crystal forms (Ventolà et al., 2002).
Influence in Chemical Degradation
In a study exploring the degradation of certain mixtures by acidic solutions containing vanadium (V), this compound was used as a phase modifier. It was found that the nature of the modifier influences the kinetics of degradation, and using this compound improved resistance against chemical degradation (Chagnes et al., 2012).
Vaporization and Sublimation Enthalpies
This compound was also studied for its vaporization and sublimation enthalpies. Such studies are significant in understanding the thermodynamic properties of these compounds, especially in processes like distillation and purification (Nichols et al., 2006).
Applications in Biolubricants
Research has been conducted on triester derivatives of oleic acid, where this compound played a role in improving the physicochemical and tribological properties of plant oil derivatives, highlighting its potential in the development of biolubricants (Salimon et al., 2012).
Decarboxylation Studies
This compound was also studied in the context of decarboxylation of fatty acids, demonstrating its relevance in producing hydrocarbons with potential applications as diesel fuel (Knothe et al., 2017).
Antifungal Properties
In a study of cis-9-Heptadecenoic acid, an antifungal fatty acid, the effects on growth and spore germination in fungi were investigated, revealing insights into its potential antifungal applications (Avis & Bélanger, 2001).
Influence on Cell Proliferation in Cancer Research
Research involving heptadecanoic acid demonstrated its effect on inhibiting cell proliferation in non-small cell lung cancer cells, suggesting its potential in cancer treatment (Xu et al., 2019).
Ice Nucleation Studies
The influence of this compound on ice nucleation was studied, showing that its presence affected the formation of ice-like clusters in water, which is significant in understanding ice formation processes (Ochshorn & Cantrell, 2006).
作用機序
Mode of Action
It is known that 9-heptadecanol is a secondary fatty alcohol , which suggests that it may interact with biological membranes or other lipid structures.
Pharmacokinetics
Given its structure as a long-chain fatty alcohol, it is likely to have low water solubility and high lipid solubility . This could impact its bioavailability and distribution within the body.
Result of Action
It is used in the preparation of ionizable cationic lipids for rna delivery . Cationic lipids contain lipid nanoparticles that encapsulate nucleic acids, preferably siRNA and mRNA . These lipid nanoparticles are designed to increase the lifespan of RNA in circulation .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in lipid-rich environments .
生化学分析
Biochemical Properties
9-Heptadecanol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, which are involved in the synthesis and activation of fatty acids . The compound can be incorporated into phospholipids and triglycerides, influencing membrane fluidity and energy storage. Additionally, this compound interacts with proteins involved in lipid transport, such as apolipoproteins, facilitating the distribution of lipids within the body .
Cellular Effects
This compound affects various types of cells and cellular processes. In adipocytes, it promotes lipid accumulation and storage, enhancing the cells’ capacity to store energy . In hepatocytes, this compound influences lipid metabolism and can modulate the expression of genes involved in fatty acid synthesis and oxidation . The compound also impacts cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism . Additionally, this compound can inhibit the activity of enzymes such as acetyl-CoA carboxylase, reducing the synthesis of fatty acids . These interactions lead to changes in gene expression and metabolic flux, ultimately influencing cellular lipid homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or oxidative stress . Long-term exposure to this compound in cell culture studies has shown that it can lead to alterations in cellular lipid composition and function . These changes may include increased lipid accumulation and modifications in membrane properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve energy storage without causing adverse effects . At high doses, this compound may lead to lipid accumulation in tissues such as the liver and adipose tissue, potentially resulting in steatosis and other metabolic disorders . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation . It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, facilitating the conversion of acetyl-CoA to long-chain fatty acids . The compound can also be oxidized to heptadecanoic acid, which can enter the β-oxidation pathway for energy production . These metabolic pathways are crucial for maintaining cellular energy balance and lipid homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid transport proteins such as apolipoproteins . It can be incorporated into lipoprotein particles, facilitating its movement through the bloodstream and uptake by various tissues . The compound’s distribution is influenced by its hydrophobic nature, which allows it to associate with lipid-rich environments such as cell membranes and lipid droplets.
Subcellular Localization
This compound is primarily localized in lipid-rich subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In these compartments, this compound plays a role in lipid synthesis, storage, and membrane dynamics, contributing to overall cellular lipid homeostasis.
特性
IUPAC Name |
heptadecan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWTKPAEZQYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211449 | |
| Record name | 9-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-08-8 | |
| Record name | 9-Heptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
